N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide
Description
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a synthetic organic compound characterized by three key structural motifs:
4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl moiety with a para-methyl substituent, influencing steric and electronic properties.
N-Methylethanediamide: A diamide backbone with a methyl substitution, modulating solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARBATRJASEBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a methylethanediamide backbone. This composition suggests potential biological activities that merit investigation.
Structural Characteristics
The molecular formula of this compound is , and it possesses several functional groups that may influence its biological interactions. The furan moiety is known for its reactivity and ability to participate in various chemical reactions, while the sulfonamide group often contributes to pharmacological properties.
| Structural Feature | Description |
|---|---|
| Furan Ring | Provides unique reactivity and potential interactions with biological targets. |
| Sulfonamide Group | Often associated with antimicrobial and anti-inflammatory properties. |
| Ethanediamide Backbone | Enhances solubility and bioavailability. |
Biological Activity
Despite the absence of extensive dedicated research on this specific compound, similar compounds with related structures have exhibited significant biological activities. The following sections summarize potential activities based on structural analogs.
Anti-inflammatory Effects
Research indicates that sulfonamides can modulate inflammatory responses. The compound's ability to inhibit certain enzymes involved in the inflammatory pathway could position it as a candidate for treating inflammatory diseases.
Anticancer Potential
Compounds with furan rings have been explored for their anticancer properties due to their ability to interact with DNA and inhibit cancer cell proliferation. While direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant further investigation.
The exact mechanism of action for this compound remains largely undefined. However, potential interactions include:
- Enzyme Inhibition : Similar compounds often inhibit enzymes critical for metabolic processes.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies and Research Findings
Currently, there are no published case studies specifically focusing on this compound. However, ongoing research into structurally similar compounds provides insights into potential biological activities:
- Analog Study : A study on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains.
- Furan Derivative Research : Investigations into furan derivatives have shown promise in inhibiting cancer cell lines, suggesting avenues for further exploration with this compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
The following table summarizes critical structural and functional comparisons with similar compounds:
Pharmacological and Physicochemical Comparisons
Sulfonyl Group Variations
- 4-Chlorobenzenesulfonyl () : The chloro substituent increases electrophilicity, which may enhance binding to electron-rich biological targets but reduce metabolic stability .
- Methylsulfonyl () : Smaller and less sterically hindered, favoring interactions with compact binding pockets (e.g., enzyme active sites) .
Heterocyclic and Backbone Modifications
- Furan-2-yl vs. Piperazine () : The furan ring’s aromaticity may facilitate π-π stacking in drug-receptor interactions, whereas the piperazine moiety in introduces basicity and solubility, often critical for CNS penetration.
- N-Methylethanediamide vs. 2-Methoxybenzyl () : The methylethanediamide backbone offers hydrogen-bonding sites for target engagement, while the 2-methoxybenzyl group in adds steric bulk and may influence pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
